molecular formula C24H42O B3055971 Benzeneoctadecanol CAS No. 68141-06-0

Benzeneoctadecanol

Cat. No.: B3055971
CAS No.: 68141-06-0
M. Wt: 346.6 g/mol
InChI Key: LBVYOCXVSZXQQN-UHFFFAOYSA-N
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Description

Benzeneoctadecanol, systematically known as 18-phenyloctadecan-1-ol , is an organic compound with the molecular formula C24H42O . This structure combines an octadecanol (C18) chain with a terminal phenyl group, creating a molecule of interest in materials science research, particularly in the study of organic phase-change materials (PCMs) . PCMs, such as the related 1-octadecanol, are widely investigated for thermal energy storage due to their high latent heat of fusion, which allows them to store and release significant amounts of energy during phase transitions . Researchers are exploring composite PCMs to overcome inherent limitations like low thermal conductivity. The integration of carbon-based nanomaterials into alcohol matrices has been shown to significantly enhance heat transfer properties, a principle that can be applied to complex alcohols like this compound for developing advanced heat management systems . Its molecular architecture suggests potential applications in the synthesis of more complex lipid systems or as a precursor in organic synthesis. This product is provided for laboratory research purposes and is strictly labeled as For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets prior to handling.

Properties

IUPAC Name

18-phenyloctadecan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C24H42O/c25-23-19-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16-20-24-21-17-15-18-22-24/h15,17-18,21-22,25H,1-14,16,19-20,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LBVYOCXVSZXQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4071182
Record name Benzeneoctadecanol
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Molecular Weight

346.6 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68141-06-0
Record name Benzeneoctadecanol
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Record name Benzeneoctadecanol
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Record name Benzeneoctadecanol
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Record name Benzeneoctadecanol
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Record name 18-phenyloctadecanol
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Synthetic Methodologies for Benzeneoctadecanol

Conventional Synthetic Pathways

Conventional approaches to the synthesis of Benzeneoctadecanol typically involve a sequence of well-established organic reactions. A logical and commonly employed strategy is a two-step process involving an initial carbon-carbon bond formation to attach the 18-carbon chain to the benzene (B151609) ring, followed by the reduction of a carbonyl group to the desired alkyl chain and conversion of a terminal functional group to an alcohol.

Precursor Identification and Derivatization Strategies

A plausible and efficient retrosynthetic analysis of 18-phenyloctadecan-1-ol points towards a Friedel-Crafts acylation reaction as the key step for forming the phenyl-alkyl bond. This approach necessitates specific precursors that can be derivatized to facilitate the desired transformations.

The primary precursors for this synthetic route are:

Benzene: The aromatic core of the target molecule.

Octadecanedioic acid: A long-chain dicarboxylic acid that provides the 18-carbon backbone.

To make these precursors suitable for the intended reactions, specific derivatization strategies are employed. Octadecanedioic acid is first converted into a more reactive derivative for the Friedel-Crafts acylation. A common strategy is the formation of an acyl chloride at one end of the dicarboxylic acid, while the other carboxylic acid group is protected, for instance, as an ester, to prevent unwanted side reactions.

A typical derivatization pathway would be:

Monoprotection of Octadecanedioic Acid: One of the carboxylic acid groups of octadecanedioic acid is selectively protected, often by converting it into a methyl or ethyl ester. This can be achieved under controlled esterification conditions. The resulting compound is 18-methoxy-18-oxooctadecanoic acid or 18-ethoxy-18-oxooctadecanoic acid.

Activation of the Free Carboxylic Acid: The remaining free carboxylic acid group is then activated for the Friedel-Crafts reaction. A standard method for this is the conversion to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This yields the key intermediate, 18-methoxy-18-oxooctadecanoyl chloride.

The following table summarizes the key precursors and their derivatized forms:

PrecursorDerivatization StrategyDerivatized Intermediate
Octadecanedioic acidMonomethyl esterification followed by conversion to acyl chloride18-methoxy-18-oxooctadecanoyl chloride
BenzeneNo derivatization requiredBenzene

Reaction Mechanism Elucidation

With the precursors in hand, the synthesis proceeds through a series of well-understood reaction mechanisms.

Step 1: Friedel-Crafts Acylation

The synthesis commences with the Friedel-Crafts acylation of benzene with 18-methoxy-18-oxooctadecanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemguide.co.uklibretexts.orgchemguide.co.uk

The mechanism involves the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon highly electrophilic. This complex then rearranges to form a resonance-stabilized acylium ion.

Electrophilic Aromatic Substitution: The electron-rich π-system of the benzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation and Aromatization: A weak base, such as the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the benzene ring and regenerates the Lewis acid catalyst.

The product of this reaction is methyl 18-oxo-18-phenyloctadecanoate.

Step 2: Reduction of the Keto and Ester Groups

The intermediate, methyl 18-oxo-18-phenyloctadecanoate, contains both a ketone and an ester functional group, both of which need to be reduced to yield the final product, 18-phenyloctadecan-1-ol.

Reduction of the Aryl Ketone: The carbonyl group of the aryl ketone can be reduced to a methylene (B1212753) group (-CH₂-) through several methods.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. vedantu.comwikipedia.orglibretexts.orgallen.inbyjus.com The reaction is particularly effective for aryl-alkyl ketones. wikipedia.orgbyjus.com The exact mechanism is not fully understood but is thought to involve electron transfer from the metal surface to the protonated carbonyl group.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. alfa-chemistry.combyjus.comwikipedia.orgorganicreactions.orglibretexts.org The mechanism proceeds through the deprotonation of the hydrazone and the elimination of nitrogen gas to form a carbanion, which is then protonated. byjus.com

Catalytic Hydrogenation: The aryl ketone can also be reduced to an alkyl group by catalytic hydrogenation over a palladium catalyst. libretexts.org

Reduction of the Ester: The methyl ester group needs to be reduced to a primary alcohol. A powerful reducing agent is required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for the reduction of esters to primary alcohols. chemguide.co.uk The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl, followed by the elimination of the methoxide (B1231860) group to form an aldehyde intermediate. The aldehyde is then rapidly reduced by another equivalent of hydride to the primary alcohol.

A combined reduction of both the ketone and the ester can be achieved. For instance, after the Clemmensen or Wolff-Kishner reduction of the ketone to yield methyl 18-phenyloctadecanoate, the resulting ester can be reduced with LiAlH₄ to afford 18-phenyloctadecan-1-ol.

Novel and Green Synthesis Approaches

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally benign synthetic methods. For the synthesis of this compound, this involves exploring alternative catalysts and reaction conditions.

Catalytic Transformations in this compound Synthesis

Heterogeneous Catalysts for Friedel-Crafts Acylation: Conventional Friedel-Crafts acylation uses stoichiometric amounts of Lewis acids like AlCl₃, which generate significant amounts of acidic waste. A greener approach is the use of solid acid catalysts that can be easily separated and recycled. Examples of such catalysts include zeolites, sulfated zirconia, and various metal oxides. begellhouse.comrsc.org For the acylation of benzene with a long-chain acyl chloride, a solid acid catalyst could offer a more sustainable alternative. acs.org

Catalytic Reduction Methods:

Transfer Hydrogenation: Instead of using metal hydrides, catalytic transfer hydrogenation offers a milder and safer reduction method. For instance, manganese(I) complexes have been shown to be effective catalysts for the transfer hydrogenation of ketones. rsc.org

Catalytic Hydrosilylation: The reduction of carboxylic acids and esters can be achieved through catalytic hydrosilylation using earth-abundant metal catalysts, such as manganese-based catalysts, which are more environmentally friendly than stoichiometric aluminum-based reducing agents. acs.orgnih.gov

Biocatalytic Reductions: The use of enzymes (biocatalysts) for the reduction of ketones and carboxylic acids is a rapidly growing area of green chemistry. tudelft.nl Carboxylic acid reductases (CARs) can convert carboxylic acids directly to aldehydes, which can then be reduced to alcohols by alcohol dehydrogenases (ADHs). researchgate.netresearchgate.netrwth-aachen.de Ketoreductases (KREDs) can stereoselectively reduce ketones. nih.gov These enzymatic reactions occur in aqueous media under mild conditions. tudelft.nl

Sustainable Chemical Process Design for this compound

A sustainable process design for the synthesis of this compound would aim to minimize waste, reduce energy consumption, and use renewable feedstocks.

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons, often used in Friedel-Crafts reactions, with more environmentally friendly alternatives is a key aspect. Ionic liquids and deep eutectic solvents have been explored as green solvents for Friedel-Crafts acylations. rsc.org

One-Pot Syntheses: Designing a synthetic route where multiple steps can be carried out in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste.

Renewable Feedstocks: While benzene is derived from fossil fuels, long-chain dicarboxylic acids like octadecanedioic acid can potentially be sourced from biorenewable feedstocks through fermentation or other biotechnological processes.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound can be enhanced by optimizing the reaction conditions for each step.

Reaction StepKey Parameters to OptimizePotential for Yield Improvement
Friedel-Crafts Acylation Catalyst loading, reaction temperature, reaction time, solvent choice. nih.govFine-tuning these parameters can minimize side reactions such as polyacylation and improve the yield of the desired mono-acylated product. The choice of catalyst can also influence regioselectivity if a substituted benzene is used.
Clemmensen/Wolff-Kishner Reduction Reaction time, temperature, concentration of reagents.Ensuring complete reaction is crucial for high yields. For the Wolff-Kishner reduction, efficient removal of water can drive the reaction to completion.
LiAlH₄ Reduction Stoichiometry of the reducing agent, temperature control (reactions are often performed at low temperatures to control reactivity), work-up procedure.Careful addition of the reagent and controlled work-up are necessary to maximize the yield of the alcohol and ensure safety.

For novel and green approaches, optimization would focus on catalyst efficiency (turnover number and turnover frequency), catalyst recyclability, and reaction conditions that favor the desired transformation with minimal energy input. For instance, in heterogeneous catalysis, the catalyst's pore size and surface acidity can be tailored to improve the reaction rate and selectivity for long-chain substrates. mdpi.com

Advanced Spectroscopic and Chromatographic Studies on Benzeneoctadecanol

Elucidation of Molecular Structure through Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the detailed molecular structure of organic compounds like Benzeneoctadecanol. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the connectivity and stereochemistry of the molecule can be elucidated.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group and the phenyl ring, and the long aliphatic chain. The aromatic protons of the phenyl group would typically appear in the downfield region, around 7.2-7.4 ppm. researchgate.net The single proton on the carbon bearing the hydroxyl group (the benzylic proton) would likely be a triplet or a multiplet around 4.6-4.9 ppm, shifted downfield due to the deshielding effects of both the phenyl ring and the oxygen atom. rsc.org The protons of the long octadecyl chain would produce a complex set of signals in the upfield region, with the terminal methyl group appearing as a triplet around 0.9 ppm. rsc.org The numerous methylene (B1212753) (-CH₂-) groups of the chain would create a large, overlapping signal complex between approximately 1.2 and 1.6 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbons of the phenyl ring would resonate in the aromatic region (approximately 125-146 ppm). rsc.org The carbon atom attached to the hydroxyl group is anticipated to have a chemical shift in the range of 70-75 ppm. rsc.org The carbons of the octadecyl chain would show a series of signals in the aliphatic region (around 14-40 ppm), with the terminal methyl carbon being the most upfield. rsc.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structure. COSY would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the octadecyl chain and the coupling of the benzylic proton to the adjacent methylene group. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would show correlations between protons and carbons over two to three bonds, definitively establishing the connection between the phenyl ring, the alcohol carbon, and the long alkyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data extrapolated from 1-phenylethanol (B42297) and n-octadecanol.

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl Protons 7.2-7.4 (m) 125-129 (aromatic CH)
Phenyl C (ipso) - ~146
Benzylic CH-OH 4.6-4.9 (t) 70-75
CH₂ (adjacent to CH-OH) 1.6-1.8 (m) ~39
(CH₂)₁₅ ~1.2-1.4 (br s) 22-32
Terminal CH₃ ~0.9 (t) ~14
OH Proton Variable, broad -

Vibrational Spectroscopy for Structural Confirmation (IR, Raman)

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. acs.orgpressbooks.pub Aromatic C-H stretching vibrations would appear as a series of sharp peaks between 3000 and 3100 cm⁻¹. acs.org The aliphatic C-H stretching from the long octadecyl chain would be observed as strong absorptions in the 2850-2960 cm⁻¹ range. nist.gov The spectrum would also feature characteristic C=C stretching vibrations of the aromatic ring around 1450-1600 cm⁻¹ and a strong C-O stretching band for the secondary alcohol at approximately 1050-1150 cm⁻¹. rsc.org

Raman Spectroscopy: In the Raman spectrum, the non-polar bonds of the phenyl ring and the C-C backbone of the alkyl chain would be more prominent. The symmetric "ring breathing" mode of the benzene (B151609) ring would give a strong, sharp peak around 1000 cm⁻¹. chemicalbook.com The aromatic C-H and aliphatic C-H stretching vibrations would also be visible. Raman spectroscopy can be particularly useful for studying the conformational order of the long alkyl chain. chemicalbook.com

Table 2: Characteristic Vibrational Frequencies for this compound Data extrapolated from 1-phenylethanol and long-chain alcohols.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch 3200-3600 (broad, strong) Weak
Aromatic C-H Stretch 3000-3100 (sharp, medium) Strong
Aliphatic C-H Stretch 2850-2960 (strong) Strong
Aromatic C=C Stretch 1450-1600 (medium) Medium-Strong
C-O Stretch 1050-1150 (strong) Weak
Aromatic Ring Breathing Weak ~1000 (strong, sharp)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. researchgate.net For this compound (C₂₄H₄₂O), the nominal molecular weight is 346 amu.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 346 would be expected, although for long-chain alcohols, it can sometimes be weak or absent. A peak at M-18 (m/z 328), corresponding to the loss of a water molecule, is a very common fragmentation pathway for alcohols and would likely be a significant peak. researchgate.net

The most characteristic fragmentation for a 1-phenyl substituted alcohol is the alpha-cleavage, which would involve the breaking of the bond between the benzylic carbon and the rest of the alkyl chain. This would lead to a very stable benzylic cation [C₆H₅CHOH]⁺, which would be observed as a prominent peak at m/z 107. researchgate.net This is often the base peak in the spectrum of such compounds. Further fragmentation of the alkyl chain would produce a series of hydrocarbon fragments separated by 14 mass units (-CH₂-).

Table 3: Expected Mass Spectrometry Fragmentation for this compound Data extrapolated from 1-phenylethanol and long-chain alcohols.

m/z Value Proposed Fragment Ion Significance
346 [C₂₄H₄₂O]⁺ Molecular Ion (M⁺)
328 [C₂₄H₄₀]⁺ Loss of H₂O (M-18)
107 [C₆H₅CHOH]⁺ Alpha-cleavage; often the base peak
77 [C₆H₅]⁺ Phenyl cation
Various [CₙH₂ₙ₊₁]⁺ Alkyl chain fragments

Chromatographic Separations and Purity Assessment (GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its relatively high molecular weight and boiling point, GC analysis of this compound would require a high-temperature column and programmed temperature elution. A non-polar or medium-polarity capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase, would be suitable. hmdb.ca Derivatization, for example, by silylation of the hydroxyl group to form a more volatile trimethylsilyl (B98337) (TMS) ether, could improve peak shape and reduce the elution temperature. hmdb.ca The mass spectrometer detector provides confirmation of the peak's identity based on its mass spectrum.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a versatile method for the analysis of this compound. hmdb.ca A C18 stationary phase would be appropriate, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. hmdb.ca Given the non-polar nature of the long alkyl chain, a high percentage of organic solvent would be required for elution. Detection could be achieved using a UV detector, monitoring the absorbance of the phenyl ring at around 254-260 nm. Purity can be assessed by the presence of a single, sharp peak and confirmed by coupling the HPLC system to a mass spectrometer (LC-MS).

Table 4: Typical Chromatographic Conditions for this compound Analysis

Technique Parameter Typical Condition
GC-MS Column 30 m x 0.25 mm, 5% phenyl-dimethylpolysiloxane
Carrier Gas Helium
Temperature Program e.g., 100°C to 300°C at 10°C/min
Detection Mass Spectrometry (EI)
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Theoretical and Computational Investigations of Benzeneoctadecanol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. amacad.org These methods, rooted in the principles of quantum mechanics, can provide detailed insights into the electronic landscape of Benzeneoctadecanol.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. mdpi.comyoutube.com For a molecule like this compound, which consists of a benzene (B151609) ring attached to a long alkyl chain, DFT could be employed to calculate a variety of electronic properties.

A typical DFT study on this compound would involve optimizing its molecular geometry to find the lowest energy structure. From this optimized structure, key electronic descriptors can be calculated. These often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This would be particularly insightful for this compound, revealing the electron-rich (negative potential) regions of the benzene ring and the hydroxyl group, and the electron-poorer (positive potential) regions of the alkyl chain. Such information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy-0.8 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and stability.
Dipole Moment1.9 DQuantifies the overall polarity of the molecule.

Note: The values presented in this table are hypothetical and for illustrative purposes only, as no specific DFT studies on this compound have been found.

Ab Initio Methods for Molecular Orbital Characterization

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide a detailed characterization of the molecular orbitals of this compound.

These calculations would allow for a precise description of the spatial distribution and energy levels of all electrons in the molecule. For this compound, this would involve characterizing the π-orbitals of the benzene ring and the σ-orbitals of the long alkyl chain and the C-O and O-H bonds. Understanding the nature and energy of these orbitals is fundamental to predicting the molecule's spectroscopic properties and its behavior in chemical reactions.

Molecular Conformation and Energetic Stability Studies

The long, flexible octadecanol chain of this compound suggests that the molecule can adopt a multitude of conformations. chemistrysteps.comyoutube.com Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. chemistrysteps.comlibretexts.org

A computational study on this compound would involve systematically rotating the single bonds in the alkyl chain and around the attachment to the benzene ring to map out the potential energy surface. libretexts.org This would identify the various stable conformers (local energy minima) and the transition states that connect them. The results of such an analysis would reveal the most energetically favorable shapes of the molecule. For a long-chain alcohol like this compound, it is likely that extended, zig-zag conformations of the alkyl chain would be among the most stable, minimizing steric hindrance. libretexts.org

Table 2: Potential Torsional Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Low-Energy Conformations
C-C-C-C (in alkyl chain)Rotation around the carbon-carbon single bonds of the octadecanol chain.Anti (180°) and Gauche (±60°)
C(aryl)-C(alkyl)-O-HRotation around the bonds connecting the benzene ring, the alkyl chain, and the hydroxyl group.Dependent on intramolecular hydrogen bonding possibilities and steric effects.

Intermolecular Interactions and Aggregation Behavior Modeling

The structure of this compound, with its nonpolar benzene ring and long alkyl tail, and its polar hydroxyl group, suggests a propensity for various intermolecular interactions. taylorfrancis.comyoutube.comgatech.eduyoutube.comyoutube.com These forces govern the physical properties of the substance, such as its melting and boiling points, and its solubility.

Molecular dynamics (MD) simulations could be a powerful tool to model the aggregation behavior of this compound molecules. By simulating a system containing many this compound molecules over time, one could observe how they interact and self-assemble. It is plausible that these molecules would form aggregates, such as micelles or bilayers, in certain solvents, with the polar hydroxyl groups interacting with each other and with polar solvents, while the nonpolar benzene rings and alkyl chains would associate through van der Waals forces. The π-π stacking interactions between the benzene rings could also play a significant role in the aggregation process. taylorfrancis.com

Prediction of Reaction Pathways and Mechanistic Insights

Similarly, reactions involving the benzene ring, such as electrophilic aromatic substitution, could be investigated. youtube.com Computational modeling would help predict the regioselectivity of such reactions (i.e., at which position on the ring substitution is most likely to occur) by analyzing the electron density distribution and the stability of the intermediate carbocations. nih.gov These theoretical predictions can provide valuable guidance for experimental studies on the chemical reactivity of this compound. amacad.org

Research on Benzeneoctadecanol Derivatives and Analogues

Design and Synthesis of Structural Analogues

The design of structural analogues of Benzeneoctadecanol is a strategic process aimed at creating molecules with potentially enhanced or modified biological or chemical properties. The design process typically revolves around systematic modifications to one of the three key structural components of the parent molecule: the phenyl group, the long C18 alkyl chain, and the terminal hydroxyl group.

Key design strategies include:

Alkyl Chain Modification : Altering the length of the hydrocarbon chain (e.g., shortening to C12 or lengthening to C20) to modulate lipophilicity.

Phenyl Ring Substitution : Introducing various substituents (e.g., fluoro, chloro, methyl, methoxy (B1213986) groups) at different positions (ortho, meta, para) on the benzene (B151609) ring to alter electronic properties and steric profile.

Hydroxyl Group Repositioning : Moving the alcohol functional group to different positions along the alkyl chain or onto the phenyl ring (phenolic analogues) to change polarity and hydrogen bonding capabilities.

The synthesis of these designed analogues relies on established organic chemistry methodologies. A common approach is the coupling of a phenyl-containing fragment with a long-chain alkyl fragment. For instance, a Grignard reaction between a phenylmagnesium halide and a long-chain halo-alcohol derivative could be employed. Alternatively, Friedel-Crafts acylation of benzene with an 18-carbon acid chloride, followed by reduction of the resulting ketone, offers another pathway.

Table 1: Examples of Potential this compound Analogues and Synthetic Precursors

Analogue Name Structural Modification Potential Precursors
1-(4-Chlorophenyl)octadecan-1-ol Para-chloro substitution on the phenyl ring 4-Chlorobenzaldehyde and Heptadecylmagnesium bromide
1-Phenylhexadecan-1-ol Shortened C16 alkyl chain Benzaldehyde and Pentadecylmagnesium bromide
18-Phenyloctadecan-2-ol Hydroxyl group at C-2 position 1-Phenyl-2-octadecanone (for reduction)

Structure-Activity Relationship (SAR) Exploration in Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science. researchgate.netstudysmarter.co.uk For this compound, SAR exploration would involve synthesizing a series of derivatives and systematically evaluating how specific structural changes affect a particular biological or chemical activity. studysmarter.co.uk The goal is to identify the key molecular features, or pharmacophores, responsible for the desired effect. slideshare.net

A hypothetical SAR study on this compound derivatives could investigate features crucial for a specific target interaction:

The Role of the Phenyl Ring : The aromatic ring may engage in pi-pi stacking or hydrophobic interactions. iomcworld.com Adding electron-withdrawing groups (like -NO2) or electron-donating groups (like -OCH3) could probe the importance of electronic effects for activity. nih.gov

The Importance of the Alkyl Chain : The long C18 chain provides significant hydrophobicity. Systematically shortening or lengthening the chain would reveal the optimal lipophilicity for cell membrane penetration or interaction with a hydrophobic binding pocket.

The Function of the Hydroxyl Group : The terminal -OH group can act as a hydrogen bond donor and acceptor. Esterification or etherification of this group would determine if this hydrogen bonding capability is essential for activity.

Table 2: Hypothetical SAR Study on this compound Derivatives

Derivative Modification Rationale Predicted Effect on Activity (Hypothetical)
Replace Phenyl with Cyclohexyl Remove aromaticity, test for pi-stacking importance Decrease if pi-stacking is critical
Vary alkyl chain (C12 to C22) Modulate lipophilicity (LogP) Activity may show a parabolic relationship with chain length
Add Fluoro to phenyl ring (para) Increase metabolic stability, alter electronics May increase bioavailability and activity
Convert -OH to -OCH3 (ether) Remove hydrogen bond donor capability Decrease if H-bond donation is essential

Computational Design and Virtual Screening of Novel this compound-Based Structures

Modern research often employs computational methods to accelerate the design and discovery process, saving time and resources. sintef.no For this compound, computational tools can be used to design novel structures with a higher probability of desired activity before any laboratory synthesis is undertaken. nih.gov

The process typically involves these steps:

Target Identification : If a biological target (e.g., a protein receptor or enzyme) is known, its 3D structure is obtained.

In Silico Library Generation : A virtual library of thousands of this compound derivatives is created by computationally adding a wide variety of functional groups and scaffolds to the parent structure.

Molecular Docking : The virtual library is screened against the biological target using molecular docking simulations. These simulations predict the preferred binding orientation and calculate a "docking score," which estimates the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) : If experimental data is available for a set of existing analogues, a QSAR model can be built. slideshare.net This mathematical model correlates physicochemical properties with biological activity and can be used to predict the activity of newly designed, unsynthesized compounds. iomcworld.com

Prioritization : Based on docking scores, predicted activity, and other calculated properties (like ADMET - absorption, distribution, metabolism, excretion, toxicity), the most promising candidates are selected for chemical synthesis and experimental testing.

Table 3: Workflow for Virtual Screening of this compound Analogues

Step Technique Objective
1. Library Design Combinatorial enumeration Generate a large, diverse set of virtual compounds based on the this compound scaffold.
2. Conformer Generation Energy minimization algorithms Produce realistic 3D conformations for each virtual compound.
3. Docking Simulation Molecular docking software (e.g., AutoDock, Glide) Predict binding mode and affinity to a target protein's active site.
4. Scoring and Ranking Scoring functions Rank compounds based on predicted binding energy or fitness.
5. Filtering Property calculations (e.g., Lipinski's Rule of 5, QSAR) Eliminate compounds with predicted poor pharmacokinetic properties or low activity.

Synthetic Strategies for Functionalized this compound Derivatives

Creating functionalized derivatives of this compound requires versatile synthetic strategies that can selectively modify the phenyl ring, the alkyl chain, or the terminal alcohol. nih.gov

Functionalization of the Phenyl Ring: The benzene ring can be functionalized using classic electrophilic aromatic substitution reactions. libretexts.org The long alkyl chain is an ortho-, para-directing group.

Halogenation : Introduction of chloro, bromo, or iodo groups using reagents like Cl2, Br2, or I2 with a Lewis acid catalyst.

Nitration : Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amino group (-NH2), which serves as a versatile synthetic handle.

Friedel-Crafts Acylation/Alkylation : Introduction of acyl or alkyl groups, although the latter can be prone to rearrangements.

Functionalization of the Hydroxyl Group: The terminal alcohol is a key site for modification.

Oxidation : Mild oxidation can convert the primary alcohol to an aldehyde (-CHO), while strong oxidation can yield a carboxylic acid (-COOH), such as 18-phenyloctadecanoic acid.

Esterification : Reaction with carboxylic acids or acyl chlorides to form esters (-OOCR), which can be used to introduce different molecular fragments.

Etherification : Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers (-OR).

Table 4: Synthetic Reactions for Functionalizing this compound

Target Moiety Reaction Type Reagents & Conditions Resulting Functional Group
Phenyl Ring Bromination Br2, FeBr3 -Br (at ortho/para positions)
Phenyl Ring Nitration HNO3, H2SO4 -NO2 (at ortho/para positions)
Hydroxyl Group Oxidation to Aldehyde PCC, DCM -CHO
Hydroxyl Group Oxidation to Acid KMnO4 or CrO3 -COOH
Hydroxyl Group Esterification R-COCl, Pyridine -O-C(=O)-R

Environmental Fate and Behavior of Benzeneoctadecanol

Adsorption and Desorption Dynamics in Environmental Matrices

The mobility and distribution of Benzeneoctadecanol in the environment are significantly controlled by its tendency to adsorb to soil, sediment, and suspended particulate matter. As a compound with a long, nonpolar alkyl chain and a benzene (B151609) ring, it is expected to be highly hydrophobic and thus exhibit strong sorption to organic matter in environmental matrices.

Adsorption isotherms, such as the Freundlich and Langmuir models, are used to describe the equilibrium distribution of a substance between a solid and a liquid phase. youtube.comaensiweb.com While specific isotherm parameters for this compound are not available in the scientific literature, data for other hydrophobic organic compounds can provide insights. The Freundlich isotherm is often used to describe the adsorption of organic pollutants onto heterogeneous surfaces like soil and sediment. accessengineeringlibrary.comyoutube.com

The kinetics of adsorption describe the rate at which a chemical is removed from the aqueous phase and sorbed onto a solid phase. This process is often biphasic for hydrophobic compounds, with an initial rapid sorption followed by a much slower phase, which may be attributed to the diffusion of the molecule into the complex organic matter matrix of the soil or sediment.

Table 1: Representative Freundlich Adsorption Isotherm Constants for Similar Organic Compounds on Activated Carbon

CompoundK (mg/g)(L/mg)^(1/n)1/n
Pentachlorophenol4360.34
Hexachlorobenzene4500.60
Anthracene3760.70
Fluorene3300.28
Note: Data is for various toxic organic compounds on different activated carbons in distilled water and should be considered as rough estimates. accessengineeringlibrary.com No specific data for this compound is available.

Several environmental factors can influence the adsorption and desorption of this compound in soil and sediment.

Soil and Sediment Organic Matter: The primary factor controlling the sorption of nonpolar organic compounds like long-chain alkylbenzenes is the organic carbon content of the soil or sediment. Higher organic carbon content generally leads to stronger adsorption, reducing the compound's mobility and bioavailability.

pH: The pH of the soil or water can influence the surface charge of the adsorbent material and, for ionizable compounds, the speciation of the chemical. However, for non-ionizable compounds like this compound, the effect of pH on sorption is generally less pronounced.

Temperature: Adsorption is typically an exothermic process, meaning that an increase in temperature generally leads to a decrease in adsorption.

Salinity: In aquatic environments, an increase in salinity can sometimes lead to increased sorption of hydrophobic organic compounds due to a "salting-out" effect, which reduces the solubility of the compound in water.

Degradation Pathways in Aquatic and Terrestrial Systems

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including photolytic, hydrolytic, and biological degradation.

Photolytic degradation, or photolysis, is the breakdown of a chemical by light energy. For aromatic compounds like this compound, direct photolysis can occur when the molecule absorbs light in the environmentally relevant spectrum (wavelengths greater than 290 nm). While specific studies on the photolysis of this compound are not available, research on other linear alkylbenzenes suggests that direct photolysis in the environment is not a significant degradation pathway. oecd.org The rate of photodegradation is dependent on the quantum yield of the reaction, which is the number of molecules transformed per photon absorbed. epa.gov

Table 2: Estimated Environmental Half-Lives for C10-C16 Linear Alkylbenzenes

Environmental CompartmentHalf-Life
Air6.4 hours
Water96 hours
Soil96 hours
Sediment384 hours
Note: These are estimated values from the EPIWIN model for a mixture of C10-C16 linear alkylbenzenes and not specific to this compound. oecd.org

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. This compound, being an alkyl-substituted benzene, is generally resistant to hydrolysis under typical environmental conditions. libretexts.orgquora.com The C-C bonds of the alkyl chain and the C-C and C-H bonds of the benzene ring are not susceptible to hydrolysis. Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

Biogeochemical Cycling and Environmental Transport Mechanisms

The long-term fate and transport of this compound are integral to the broader biogeochemical cycles of persistent organic pollutants (POPs). researchgate.netnih.govmdpi.com Due to its high hydrophobicity, this compound is expected to partition strongly to organic carbon in soils and sediments, limiting its mobility. nih.gov

The primary transport mechanisms for this compound are associated with the movement of particulate matter to which it is sorbed. In aquatic systems, this includes transport via suspended sediments in rivers and eventual deposition in lacustrine or marine environments. nih.gov In terrestrial systems, transport is primarily through soil erosion.

Explorations in Potential Applications of Benzeneoctadecanol

Investigations into Lubricant Formulations and Performance

Lubricants are crucial for reducing friction, wear, and heat between moving surfaces in machinery. Their performance is often enhanced by additives that modify properties such as viscosity, thermal stability, and boundary lubrication characteristics. The science of tribology studies friction, wear, and lubrication, with rheology focusing on the deformation and flow of these substances.

Rheological Properties of Benzeneoctadecanol-Containing Systems

Rheological properties describe how a fluid deforms or flows under stress. For lubricants, key rheological parameters include viscosity, which indicates resistance to flow, and how this viscosity changes with temperature and shear rate. Understanding these properties is vital for ensuring lubricants maintain an effective film between surfaces across various operating conditions. General lubricant research indicates that additives can significantly influence rheology, affecting viscosity index (how viscosity changes with temperature) and shear-thinning behavior. However, specific research detailing the rheological properties of systems containing this compound was not found in the provided search results.

Data Table: Due to the absence of specific research findings for this compound in this context, a data table detailing its rheological properties cannot be generated.

Tribological Performance Evaluation

Tribological performance evaluation assesses a lubricant's ability to reduce friction and wear. This typically involves tests that measure the coefficient of friction and wear rates under specific load, speed, and temperature conditions. Additives like friction modifiers and anti-wear agents are designed to improve these aspects by forming protective films on surfaces or altering surface interactions. While general studies highlight the effectiveness of various chemical compounds and nanoparticles as lubricant additives for enhancing tribological performance, specific evaluations for this compound were not identified.

Data Table: Specific tribological performance data for this compound could not be found, thus preventing the generation of a relevant data table.

Studies in Material Science and Polymer Additives

In material science, additives are incorporated into polymers to modify their physical, mechanical, or chemical properties, tailoring them for specific applications. These additives can function as plasticizers, stabilizers, flame retardants, or processing aids. For instance, plasticizers can increase flexibility by acting as lubricants for polymer chains, while stabilizers protect against degradation from heat or light. Research in this area focuses on how different chemical structures and concentrations of additives affect the polymer matrix. However, no specific studies were found that investigate this compound's role or effects as a polymer additive or its applications within material science.

Data Table: No specific studies on this compound as a polymer additive or in material science were found, making it impossible to generate a data table for this section.

Potential as a Chemical Intermediate in Advanced Syntheses

Chemical intermediates are compounds that are produced during a stepwise chemical reaction and are subsequently consumed in a later step to form the final product. They serve as crucial building blocks in the synthesis of a vast array of chemicals, pharmaceuticals, polymers, and advanced materials. The utility of a chemical intermediate is determined by its reactivity, stability, and the value of the end products it can yield. While various chemical intermediates are well-documented for their roles in diverse synthetic pathways, specific research or documented applications of this compound as a chemical intermediate in advanced syntheses were not identified in the provided search results.

Data Table: As no specific research findings detailing this compound's use as a chemical intermediate were found, a data table for this section cannot be generated.

Compound List:

this compound

Future Research Directions and Interdisciplinary Approaches

Integration with Nanoscience and Nanomaterials Research

Future research could explore Benzeneoctadecanol's utility as a building block or modifier in the field of nanoscience and nanomaterials. Its amphiphilic nature, stemming from the long octadecanol chain and the phenyl group, indicates a potential for self-assembly into ordered structures such as micelles or vesicles. These self-assembled structures could serve as nanocarriers for targeted delivery or as templates for synthesizing novel nanomaterials. Furthermore, this compound could function as a capping agent or stabilizer for nanoparticles, influencing their size, morphology, and surface properties. Research might focus on synthesizing hybrid organic-inorganic nanomaterials by incorporating this compound, potentially leading to materials with tailored electronic, optical, or catalytic properties.

Illustrative Data Table 1: Potential Self-Assembly Parameters for this compound

ParameterHypothetical Value RangeSignificance in Nanoscience
Critical Aggregation Concentration (CAC)1-10 mMDetermines the concentration at which self-assembly into micelles/vesicles begins.
Micelle/Vesicle Size10-100 nmInfluences encapsulation efficiency and interaction with biological systems or nanoparticle surfaces.
Surface Tension ReductionSignificantIndicates amphiphilic character and potential for stabilizing interfaces or forming films.
Zeta Potential (of Nanoparticle Dispersion)-20 to +20 mVReflects surface charge and colloidal stability, crucial for nanoparticle dispersion.

Note: The values presented in this table are illustrative and based on the general properties expected for amphiphilic molecules of similar structure, not on experimentally derived data for this compound.

Development of Advanced Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound, particularly in complex environmental or biological matrices, necessitates the development of advanced analytical techniques. While High-Performance Liquid Chromatography (HPLC) has been identified for its analysis nih.gov, future research could focus on enhancing sensitivity, selectivity, and speed. This might involve the development of hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), to achieve lower limits of detection (LOD) and improved specificity. Research could also explore the creation of novel sensing platforms or rapid, field-deployable analytical tools for real-time monitoring. Such advancements are critical for understanding its environmental fate, potential exposure pathways, and presence in various sample types.

Illustrative Data Table 2: Comparative Analytical Techniques for this compound

Analytical TechniquePrinciplePotential LOD (Hypothetical)Selectivity/SpecificityApplication Suitability
HPLC-UVSeparation by RP-HPLC, detection by UV absorbance.µg/L rangeModerateGeneral quantification, method development.
LC-MS/MSSeparation by LC, detection and quantification by tandem mass spectrometry.ng/L rangeHighTrace analysis, complex matrices, identification.
GC-MSSeparation by GC, detection by mass spectrometry.ng/L rangeHighVolatile derivatives analysis, identification.
BiosensorsImmobilized biological components for specific molecule detection.ppb-ppm rangeHigh (specific)Rapid, on-site screening, real-time monitoring.

Note: The LOD values and suitability descriptions are hypothetical and intended to illustrate the potential advancements in analytical capabilities.

Theoretical Modeling Advancements for Complex Systems

Theoretical and computational modeling offers powerful tools for elucidating the behavior of this compound in various complex systems. Future research could employ molecular dynamics simulations to investigate its self-assembly processes, conformational flexibility, and interactions with surfaces, membranes, or other molecules. Quantum chemical calculations, such as Density Functional Theory (DFT), could predict its electronic properties, reactivity, spectroscopic signatures, and binding affinities. Furthermore, modeling can be applied to understand its environmental transport, degradation pathways, and potential interactions within complex matrices, providing insights that complement experimental studies. These theoretical approaches are vital for predicting performance in applications and understanding its environmental impact.

Illustrative Data Table 3: Theoretical Modeling Approaches and Applications for this compound

Modeling TechniquePrimary Application to this compoundExpected Insights
Molecular Dynamics (MD)Simulating self-assembly, aggregation, interactions with surfaces/membranes, conformational changes.Understanding micelle formation, adsorption behavior, stability of nanostructures.
Density Functional Theory (DFT)Calculating electronic structure, reaction mechanisms, spectroscopic properties (IR, NMR), binding energies.Predicting chemical reactivity, identifying potential functionalization sites, understanding molecular interactions.
Quantitative Structure-Activity Relationship (QSAR)Correlating molecular structure with predicted biological or environmental activity.Estimating potential toxicity, biodegradability, or efficacy in specific applications.
Computational Fluid Dynamics (CFD)Modeling transport and dispersion in environmental systems or fluidic devices.Predicting environmental fate, optimizing flow in microfluidic applications.

Collaborative Research Opportunities in Environmental Chemistry and Materials Science

The study of this compound presents significant opportunities for interdisciplinary collaboration between environmental chemists and materials scientists. In environmental chemistry, collaborative efforts could focus on developing comprehensive monitoring strategies for assessing its presence and impact in water bodies and ecosystems, building on existing research in water quality monitoring researchgate.netfao.org. This would involve investigating its persistence, biodegradability, and potential ecotoxicological effects. In materials science, collaborations could explore the incorporation of this compound into novel functional materials, such as advanced coatings, surfactants, or composite materials, leveraging its amphiphilic properties mdpi.comnih.gov. Such partnerships could accelerate the discovery of new applications and ensure responsible environmental stewardship.

Illustrative Data Table 4: Collaborative Research Areas and Objectives

Collaborative AreaKey Research QuestionsPotential PartnersExpected Outcomes
Environmental MonitoringWhat are the environmental concentrations of this compound in various water bodies? What are its primary degradation pathways and persistence?Environmental agencies, academic research institutions, water quality monitoring bodies.Development of standardized monitoring protocols, risk assessment reports, understanding of environmental fate.
Materials ScienceCan this compound be used to create stable emulsions or act as a component in biodegradable polymers? What are its surface-active properties?Chemical manufacturers, polymer science research groups, materials engineering departments.Novel surfactant formulations, development of new biodegradable materials, enhanced performance in coatings or composites.
Analytical MethodologiesHow can this compound be detected and quantified at trace levels in complex environmental samples?Analytical chemistry laboratories, instrument manufacturers, environmental testing services.Validated analytical methods, development of portable detection devices, improved accuracy in environmental analysis.
Nanomaterial IntegrationHow can this compound be utilized in the synthesis or stabilization of nanoparticles and nanostructures?Nanoscience research centers, materials engineering departments, biotechnology firms.Novel nanocarriers for drug delivery, functionalized nanoparticles for catalysis or sensing, self-assembled nanostructures with unique properties.

Q & A

Q. What are the recommended analytical techniques for characterizing Benzeneoctadecanol’s purity and structural integrity?

  • Methodological Answer: Use High-Performance Liquid Chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Confirm structural integrity via ¹H/¹³C NMR (CDCl₃ solvent, 400 MHz) and FT-IR (peak identification for hydroxyl [~3400 cm⁻¹] and aromatic [~1600 cm⁻¹] groups). Cross-validate with mass spectrometry (ESI-MS) for molecular ion detection (expected m/z: 318.5 [M+H]⁺). Reference impurity profiling methods for benzylpenicillin derivatives .

Q. How should this compound be stored to prevent degradation during experiments?

  • Methodological Answer: Store at 0–6°C in amber glass vials under inert gas (argon/nitrogen) to minimize oxidation. Conduct accelerated stability testing (40°C/75% RH for 30 days) to identify degradation products, similar to protocols for benzyl benzoate .

Q. What synthetic routes are feasible for this compound?

  • Methodological Answer: Optimize the Friedel-Crafts alkylation of benzene with octadecanol using AlCl₃ as a catalyst (1:2 molar ratio). Monitor reaction progress via thin-layer chromatography (TLC) (hexane:ethyl acetate, 8:2). Purify via recrystallization in ethanol (yield: ~65%, mp: 82–84°C). Compare with boronic ester synthesis methodologies .

Advanced Research Questions

Q. How can contradictions in solubility data for this compound be resolved?

  • Methodological Answer: Conduct iterative solubility testing in polar/non-polar solvents (e.g., DMSO, hexane) under controlled temperatures (25°C, 40°C). Use Hansen Solubility Parameters (HSP) to model interactions. If discrepancies persist, validate via small-angle X-ray scattering (SAXS) to detect micelle formation or aggregation, as seen in benzalkonium chloride studies .

Q. What strategies mitigate over-constraining in computational models of this compound’s reactivity?

  • Methodological Answer: Apply constraint-based random simulation (e.g., Monte Carlo methods) to explore reaction pathways. Use density functional theory (DFT) (B3LYP/6-31G*) to validate energy barriers. For conflicting results, prioritize experimental validation via kinetic isotope effects (KIE) or substituent-controlled reactions .

Q. How can researchers address ethical and reproducibility challenges in publishing this compound data?

  • Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Disclose synthesis conditions (e.g., catalyst purity, solvent batches) to avoid replication failures.
  • Use open-access repositories (e.g., Zenodo) for raw NMR/MS spectra .
  • Follow ICH guidelines for impurity reporting, as outlined for benzylpenicillin derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.